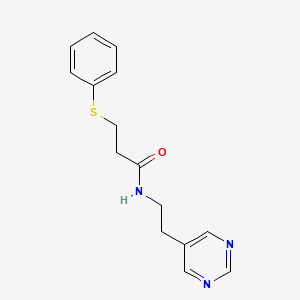
3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity with other substances .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- One-Step Synthesis of Pyrimidine Derivatives : Research by Harutyunyan et al. (2015) involved the synthesis of various pyrimidine derivatives, including compounds related to 3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide, using substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids and aromatic amines. This demonstrates its potential in the field of organic synthesis (Harutyunyan et al., 2015).
- Development of Pyrimidin-4-amine-Based Fungicides : A study by Liu et al. (2023) on the development of pyrimidin-4-amine-based fungicides, a class to which this compound belongs, highlights its potential in agricultural applications (Liu et al., 2023).
Biological Activity and Applications
- Herbicidal Activity : Liu and Shi (2014) discussed the synthesis and evaluation of similar compounds, demonstrating moderate to good selective herbicidal activity, suggesting potential agricultural applications (Liu & Shi, 2014).
- Anticonvulsant Properties : Kamiński et al. (2016) synthesized a series of propanamide derivatives with potential anticonvulsant properties, indicating possible pharmaceutical applications for similar compounds (Kamiński et al., 2016).
Molecular Structure and Analysis
- Electronic Structure and Molecular Assembly : Acosta et al. (2013) studied the molecular structure and hydrogen-bonded assembly of closely related pyrimidine derivatives, providing insights into the molecular characteristics of compounds like this compound (Acosta et al., 2013).
Synthesis of Related Compounds
- Synthesis of Nilotinib : A study by Wang Cong-zhan (2009) on the synthesis of Nilotinib, a cancer treatment drug, involves a process that could be relevant for synthesizing compounds like this compound (Wang Cong-zhan, 2009).
Potential Therapeutic Applications
- Antibacterial Activity : Research by Tumosienė et al. (2012) on the synthesis of azole derivatives from propanamides, similar to the compound , revealed promising antibacterial activity, indicating potential therapeutic applications (Tumosienė et al., 2012).
Additional Insights
- Chemical Probes for ADP-Ribosylation : A study by Lindgren et al. (2013) on the synthesis and evaluation of inhibitors for ADP-ribosyltransferase, using compounds similar to this compound, could provide insights into its use as a chemical probe in biochemical research (Lindgren et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent protein kinases (cdks), especially cdk12 and/or cdk13 . These kinases play a crucial role in cell cycle regulation and transcriptional elongation.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
If the compound does indeed target cdks, it could potentially affect pathways related to cell cycle regulation and transcriptional elongation .
Result of Action
If the compound inhibits cdks, it could potentially lead to cell cycle arrest and altered gene expression .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-phenylsulfanyl-N-(2-pyrimidin-5-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(7-9-20-14-4-2-1-3-5-14)18-8-6-13-10-16-12-17-11-13/h1-5,10-12H,6-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYPLKTVZTTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-3-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2801395.png)
![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2801396.png)
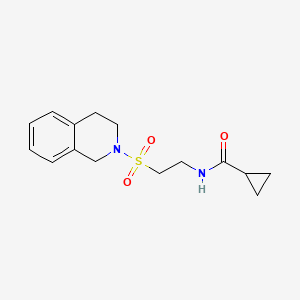
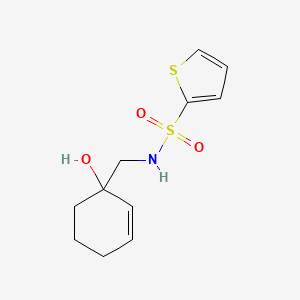
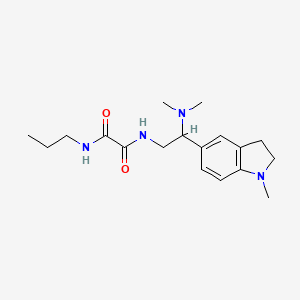
![methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2801402.png)

![Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate](/img/structure/B2801404.png)
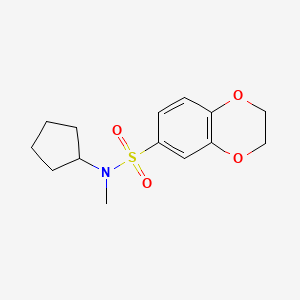
![3-methyl-N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylthio)phenyl]benzamide](/img/structure/B2801406.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2801412.png)
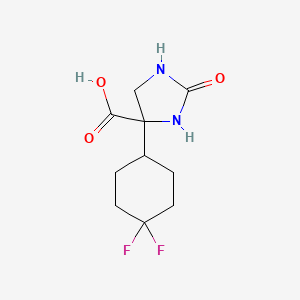
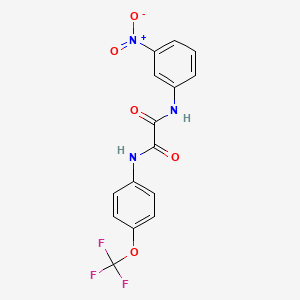
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2801416.png)